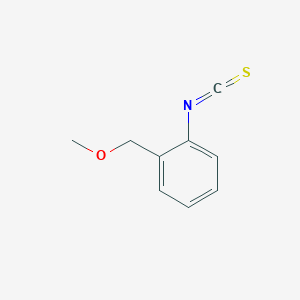

![molecular formula C13H10N4O4S B2515417 3-(1-(苯并[c][1,2,5]噻二唑-5-羰基)氮杂环丁烷-3-基)噁唑烷-2,4-二酮 CAS No. 2034236-93-4](/img/structure/B2515417.png)

3-(1-(苯并[c][1,2,5]噻二唑-5-羰基)氮杂环丁烷-3-基)噁唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, including the compound of interest, involves condensation reactions. Specifically, the synthesis of related compounds has been achieved by condensing 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with various nucleophiles. The structures of these compounds were confirmed using analytical and spectral methods, which likely include techniques such as FT-IR, NMR, and possibly mass spectrometry or elemental analysis . Another study describes the synthesis of novel azetidine derivatives through a ketene–imine cycloaddition reaction, which involves the formation of a Schiff base followed by cyclization. This method was used to create 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is typically elucidated using spectroscopic methods. In the case of the azetidine derivatives mentioned, FT-IR, 1H-NMR, 13C-NMR, and elemental analysis were employed to characterize the compounds . For the related compound 3-amino-2H-azirines, X-ray structure analysis was used to determine the structure of the isolated intermediates, which provides a high level of detail regarding the molecular geometry and confirmation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and can lead to various products depending on the starting materials and reaction conditions. For instance, the reaction of 3-amino-2H-azirines with 1,3-oxazolidine-2,4-diones results in ring enlargement and contraction processes, leading to the formation of 3,4-dihydro-3-(2-hydroxyacetyl)-2H-imidazol-2-ones. A proposed mechanism includes the formation of a bicyclic zwitterion followed by transannular ring contraction . Similarly, the ketene–imine cycloaddition reaction used to synthesize azetidine derivatives is a specific type of chemical reaction that involves the formation of a Schiff base and subsequent cyclization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione are not detailed in the provided papers, related compounds have shown significant biological activities. Some of the synthesized benzazole, thiazolidinone, and azetidin-2-one derivatives have demonstrated remarkable anti-diabetic potency and significant renoprotective activity . Additionally, certain azetidine derivatives have exhibited antimicrobial activities against various bacterial and fungal strains, which suggests that these compounds may have useful pharmacological properties . The physical properties such as solubility, melting point, and stability would typically be determined experimentally, and the chemical properties could include reactivity with other chemical agents, acidity or basicity, and susceptibility to hydrolysis or oxidation.

科学研究应用

光伏

BTZ 基团在光伏领域得到了广泛的研究 . 基于 BTZ 基团的电子给体-受体 (D-A) 体系已成为有机光伏等应用的强大设计方案 .

荧光传感器

BTZ 基团也被用作荧光传感器 . 这些传感器用于脂滴、线粒体和质膜的生物成像探针 .

光催化剂

BTZ 基团在光催化应用方面得到了研究 . 这些光催化剂通过 Minisci 型脱羧烷基化缺电子杂环芳烃反应进行了验证 .

有机电子学

BTZ 基团是生产用于有机电子的给体-受体材料中最广泛使用的受体杂环之一 .

有机薄膜晶体管 (OTFT)

有机光伏电池 (OPV)

发光二极管 (LED)

生物成像探针

作用机制

While the specific mechanism of action for this compound isn’t detailed in the available resources, thiadiazole-based compounds have been used in the detection of primary aromatic amines (PAAs). The F-CTF-3 nanosheet, for example, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .

属性

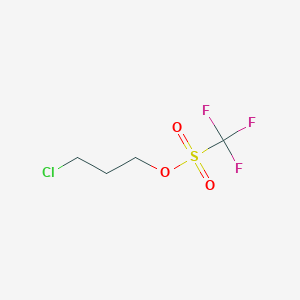

IUPAC Name |

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S/c18-11-6-21-13(20)17(11)8-4-16(5-8)12(19)7-1-2-9-10(3-7)15-22-14-9/h1-3,8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRMZAURCMZIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

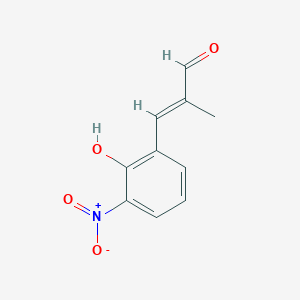

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)

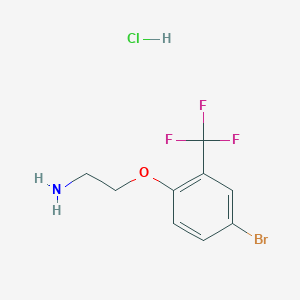

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

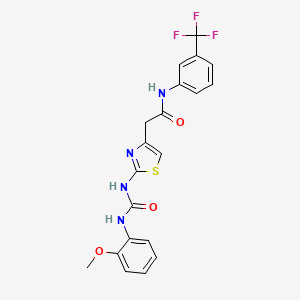

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)